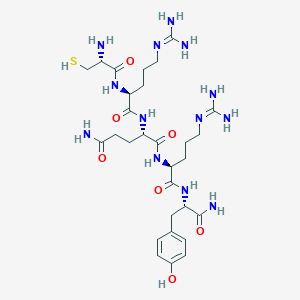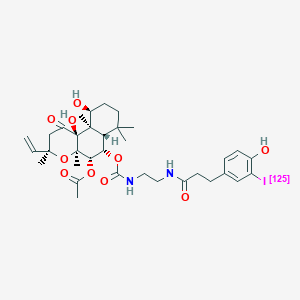
6-I-Hpp-fsk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-I-Hpp-fsk, also known as 6-isobutyl-9-(methoxymethyl)-1,3-dioxolo[4,5-h]quinolin-2(3H)-one, is a synthetic compound that has gained interest in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of 6-I-Hpp-fsk involves the activation of the adenylyl cyclase enzyme, which converts ATP to cAMP. This increase in cAMP levels leads to the activation of downstream signaling pathways, including protein kinase A (PKA) and exchange protein activated by cAMP (Epac). These pathways are involved in a wide range of cellular processes, including gene expression, ion channel regulation, and cytoskeletal dynamics.
Biochemical and Physiological Effects
6-I-Hpp-fsk has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 6-I-Hpp-fsk can increase cAMP levels in a dose-dependent manner. This increase in cAMP levels leads to the activation of downstream signaling pathways, including PKA and Epac. These pathways are involved in a wide range of cellular processes, including gene expression, ion channel regulation, and cytoskeletal dynamics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-I-Hpp-fsk in lab experiments is its ability to activate the cAMP signaling pathway in a dose-dependent manner. This allows researchers to study the effects of cAMP signaling on a wide range of cellular processes. However, one limitation of using 6-I-Hpp-fsk is its relatively low yield in the synthesis process, which can make it expensive to use in large-scale experiments.
Orientations Futures
There are a number of future directions for research involving 6-I-Hpp-fsk. One area of interest is the study of the effects of cAMP signaling on cancer cell growth and differentiation. Another area of interest is the development of more efficient synthesis methods for 6-I-Hpp-fsk, which would make it more accessible for use in large-scale experiments. Additionally, the development of more specific and potent cAMP activators could lead to the discovery of new therapeutic targets for a wide range of diseases.
Méthodes De Synthèse
The synthesis of 6-I-Hpp-fsk involves the reaction of 6-isobutyl-1,3-dioxolo[4,5-h]quinolin-2(3H)-one with methoxymethyl chloride in the presence of a base. The resulting compound is then purified using column chromatography. The yield of this synthesis method is reported to be around 50%.
Applications De Recherche Scientifique
6-I-Hpp-fsk has been shown to have potential applications in scientific research due to its ability to activate the cAMP signaling pathway. This pathway is involved in a wide range of physiological processes, including cell growth, differentiation, and metabolism. By activating this pathway, 6-I-Hpp-fsk can be used to study these processes in vitro.
Propriétés
Numéro CAS |
135159-46-5 |
|---|---|
Nom du produit |
6-I-Hpp-fsk |
Formule moléculaire |
C34H47IN2O10 |
Poids moléculaire |
768.6 g/mol |
Nom IUPAC |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-10,10b-dihydroxy-6-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethylcarbamoyloxy]-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate |
InChI |
InChI=1S/C34H47IN2O10/c1-8-31(5)18-24(41)34(44)32(6)23(40)13-14-30(3,4)27(32)26(28(45-19(2)38)33(34,7)47-31)46-29(43)37-16-15-36-25(42)12-10-20-9-11-22(39)21(35)17-20/h8-9,11,17,23,26-28,39-40,44H,1,10,12-16,18H2,2-7H3,(H,36,42)(H,37,43)/t23-,26-,27-,28-,31-,32-,33+,34-/m0/s1/i35-2 |
Clé InChI |
LWLDYBWLIPVYGP-UZONJECRSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)[125I] |
SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I |
SMILES canonique |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)O)I |
Synonymes |
(125I)6-IHPP-Fsk 2-(3-(4-hydroxy-3-iodophenyl)propanamido)-N-ethyl-6-(aminocarbonyl)forskolin 3-(3-iodo-4-hydroxyphenyl)propionamide derivative of 6-(2-aminoethyl)aminocarbonylforskolin 6-125I-HPP-Fsk 6-I-HPP-Fsk 6-IHPP-forskolin 6-IHPP-Fsk |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





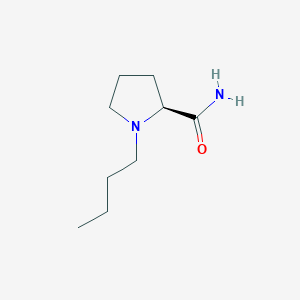

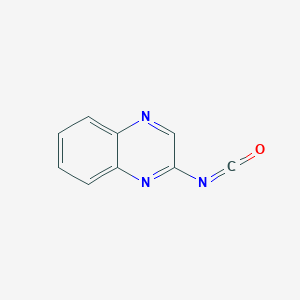
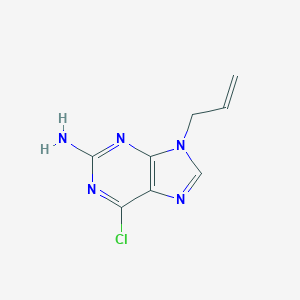
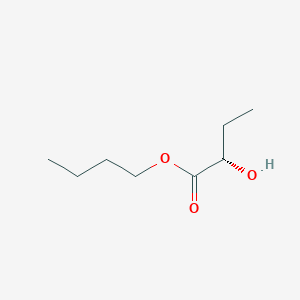

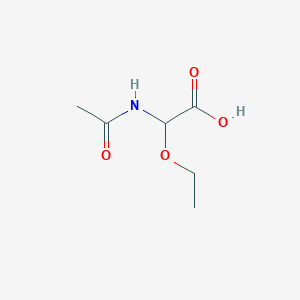
![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)
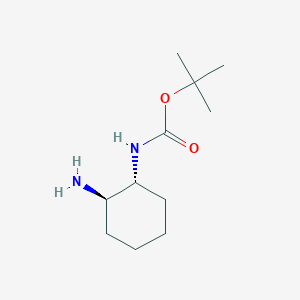
![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)

